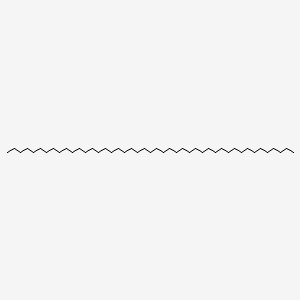

Pentatetracontane

Description

Contextualization within Long-Chain Hydrocarbon Chemistry

Pentatetracontane is a member of the homologous series of alkanes, which are acyclic, saturated hydrocarbons. wikipedia.org These compounds consist solely of hydrogen and carbon atoms connected by single bonds, with each carbon atom being sp3-hybridized. wikipedia.orglongdom.org The general formula for alkanes is CnH2n+2, and this compound fits this with n=45. wikipedia.org

Long-chain alkanes, sometimes referred to as waxes, are characterized by having more than 16 carbon atoms in their backbone and exist as solids at standard temperature and pressure. wikipedia.org The physical properties of alkanes are significantly influenced by the length of their carbon chain. studymind.co.uk As the chain length increases, so do the intermolecular van der Waals forces, leading to higher melting and boiling points. longdom.orgstudymind.co.uk this compound, with its 45-carbon chain, is a solid with a notable melting point.

Due to the small difference in electronegativity between carbon and hydrogen, and the covalent nature of C-C and C-H bonds, alkanes are non-polar molecules. longdom.org This non-polar nature renders them insoluble in water but soluble in non-polar organic solvents. longdom.orglumenlearning.com Chemically, alkanes are generally unreactive due to the strength and non-polarity of their C-C and C-H bonds. lumenlearning.com This inertness makes them stable molecules, suitable for applications where chemical resistance is desired.

| Property | Value |

|---|---|

| Molecular Formula | C45H92 |

| Molecular Weight | 633.21 g/mol |

| CAS Number | 7098-23-9 |

Significance in Contemporary Chemical Science

The significance of this compound and other very long-chain alkanes in modern chemical science extends beyond their fundamental properties. These molecules serve as crucial models and building blocks in several advanced research areas.

In polymer science, monodisperse (uniformly sized) long-chain alkanes are valuable as model compounds for studying the crystallization and physical behavior of polymers like polyethylene (B3416737). researchgate.net The well-defined structure of molecules such as this compound allows for a more precise understanding of the complex processes that occur in their polymeric counterparts.

The synthesis of very long and structurally complex alkanes is an active area of research, with these molecules serving as precursors for novel materials. researchgate.net The ability to create large, precisely defined hydrocarbon structures opens up possibilities for designing new functional materials with tailored properties.

Furthermore, long-chain hydrocarbons are integral to the field of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously on a surface. Alkanethiols, which are alkanes with a thiol group at one end, are commonly used to form SAMs on gold and other metallic surfaces. nih.govresearchgate.net The long alkyl chain, analogous to the structure of this compound, provides the van der Waals interactions necessary for the formation of a stable, ordered monolayer. These SAMs are used to modify the surface properties of materials for applications in electronics, bio-interfaces, and sensors. nih.govresearchgate.netnorthwestern.edu

Long-chain hydrocarbons are also being explored for their potential in advanced materials such as organohydrogels. These are biphasic materials with both hydrophilic and hydrophobic domains, offering unique properties for applications in areas like biomedicine and soft robotics. acs.org The long hydrocarbon chains can form the hydrophobic domains within these gels.

Finally, high-purity long-chain alkanes like this compound can be used as analytical standards. caymanchem.com In techniques such as gas chromatography and mass spectrometry, these compounds serve as reference materials for the identification and quantification of other long-chain hydrocarbons in complex mixtures.

| Field of Research | Application |

|---|---|

| Polymer Science | Model compounds for polyethylene crystallization studies. researchgate.net |

| Materials Science | Precursors for novel functional materials and components of organohydrogels. researchgate.netacs.org |

| Nanotechnology | Formation of self-assembled monolayers for surface modification. nih.govresearchgate.net |

| Analytical Chemistry | Reference standards for chromatography and spectrometry. caymanchem.com |

Properties

CAS No. |

7098-23-9 |

|---|---|

Molecular Formula |

C45H92 |

Molecular Weight |

633.2 g/mol |

IUPAC Name |

pentatetracontane |

InChI |

InChI=1S/C45H92/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |

InChI Key |

VYRMHDHLFQRAAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Theoretical and Computational Investigations of Pentatetracontane Systems

Molecular Dynamics Simulation Methodologies

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecules and materials at an atomic level. youtube.com By applying the laws of motion to the constituent atoms of a system, MD simulations can track the trajectory of each particle over time, providing insights into conformational changes, thermodynamic properties, and kinetic processes. youtube.comnih.gov However, many significant molecular events, such as the folding of a long polymer chain like pentatetracontane, occur over timescales that are inaccessible to standard MD simulations due to high free energy barriers separating different molecular states. digitellinc.comosti.gov This limitation necessitates the use of enhanced sampling techniques, which are designed to accelerate the exploration of a system's phase space and overcome these energy barriers. fiveable.memdpi.comarxiv.orglivecomsjournal.org

Enhanced Sampling Techniques for Conformational Analysis

To overcome the sampling limitations of conventional MD, a variety of enhanced sampling methods have been developed. livecomsjournal.orglivecomsjournal.org These techniques aim to accelerate the exploration of a system's conformational space, allowing for the calculation of converged thermodynamic properties and the observation of rare events, such as the folding and unfolding of a long-chain alkane. ferglab.com Broadly, these methods work by modifying the potential energy landscape or by running multiple simulations under different conditions. fiveable.memdpi.com

Common strategies include biasing the simulation along specific, low-dimensional projections of the high-dimensional phase space, known as collective variables (CVs). mdpi.com Methods like Metadynamics and Umbrella Sampling introduce a history-dependent bias or a series of biasing potentials to encourage the system to move out of local energy minima and cross energy barriers. fiveable.memdpi.com Other approaches, such as Replica Exchange Molecular Dynamics, simulate multiple copies (replicas) of the system at different temperatures simultaneously, allowing for the exchange of configurations between them to overcome energy barriers more effectively. fiveable.me The successful application of many of these powerful techniques hinges on the identification of appropriate CVs that effectively describe the slow degrees of freedom of the system. ferglab.comneurips.cc

| Enhanced Sampling Technique | Description | Key Feature |

| Metadynamics | Adds a history-dependent bias potential to discourage the system from revisiting previously explored conformations. fiveable.me | Gradually fills in energy wells to map the free energy surface as a function of selected collective variables. fiveable.me |

| Umbrella Sampling | Applies a biasing potential to restrain the system in specific regions along a reaction coordinate. fiveable.me | Enables the calculation of the free energy profile along a chosen coordinate by combining data from multiple simulations. fiveable.me |

| Replica Exchange MD | Simulates multiple replicas of the system at different temperatures, allowing for swaps between them. fiveable.me | High-temperature replicas can easily cross energy barriers, and these conformations can then be passed to low-temperature replicas. fiveable.me |

| Adaptive Biasing Force (ABF) | Applies a force that counteracts the free energy gradient, effectively flattening the energy landscape. fiveable.me | Allows the system to move along the collective variable without encountering energy barriers. fiveable.me |

A significant challenge in developing effective enhanced sampling strategies is the identification of good collective variables (CVs), especially for complex processes like the self-assembly of multiple molecules or the interaction of a molecule with its solvent. osti.gov A key difficulty lies in creating CVs that are invariant to the symmetries of the system, such as the relabeling of identical particles (permutational invariance). osti.gov

The Permutationally Invariant Network for Enhanced Sampling (PINES) method addresses this challenge by integrating permutationally invariant vector (PIV) featurizations with autoencoding neural networks. osti.gov This approach allows for the data-driven discovery of nonlinear CVs that are inherently invariant to translation, rotation, and permutation. osti.gov PINES operates through an iterative process, alternating between rounds of enhanced sampling and CV discovery. This allows the simulation to progressively expand its exploration of the configurational phase space, leading to converged free energy landscapes. osti.gov

The PINES methodology has been successfully applied to model the hydrophobic collapse of a this compound (C45H92) polymer chain, demonstrating its capability to handle complex conformational changes in long-chain alkanes. osti.gov By learning the important large-scale motions of the system, PINES can effectively accelerate the simulation of folding and unfolding events that would be computationally prohibitive with standard MD. digitellinc.comosti.gov

Collective variables (CVs) are low-dimensional representations of the high-dimensional configuration of a molecular system. nih.gov They are functions of the atomic coordinates designed to capture the essential features of a complex process, such as a conformational change. neurips.cc Simple geometric CVs can include distances, angles, or dihedral angles between atoms. nih.gov More abstract CVs can be constructed as linear or non-linear combinations of these simpler variables to describe more complex transformations. nih.govtandfonline.com

The choice of CVs is critical for the efficiency of many enhanced sampling methods. mdpi.com A well-chosen set of CVs can effectively distinguish between different metastable states (e.g., folded vs. unfolded) and provide a clear pathway for the transition between them. nih.govarxiv.org Poorly chosen CVs can lead to inefficient sampling and inaccurate free energy calculations.

Recent advancements have focused on data-driven and machine learning approaches to automatically identify optimal CVs from simulation data. ferglab.comnih.gov Techniques like time-structure based Independent Component Analysis (tICA) and autoencoders can analyze trajectory data to find the slowest, most important motions in the system. nih.gov The PINES method is a prime example of such a data-driven approach, using neural networks to discover complex, nonlinear CVs that respect the inherent symmetries of the system. osti.gov This automated discovery and optimization of CVs is crucial for studying complex systems like this compound, where the relevant conformational motions are not always obvious. osti.govnih.gov

Polymer Chain Solvation and Conformation Studies

The conformation of a polymer chain like this compound is heavily influenced by its interactions with the surrounding solvent. arxiv.orgyoutube.com In a "good" solvent, polymer-solvent interactions are favorable, leading the chain to adopt an extended, swollen conformation to maximize its contact with the solvent. arxiv.org Conversely, in a "poor" solvent, polymer-polymer interactions are more favorable than polymer-solvent interactions. This drives the chain to minimize its exposed surface area, resulting in a collapsed, globular conformation. arxiv.orgresearchgate.net

Molecular dynamics simulations are used to study these phenomena by explicitly modeling the polymer and solvent molecules. mdpi.com Force fields, such as TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom), which models methylene (-CH2-) and methyl (-CH3) groups as single pseudo-atoms, are often employed to simulate long-chain alkanes like this compound (modeled as a C45 chain in this context). researchgate.net By simulating the polymer in different solvent environments (e.g., water versus n-octane), researchers can directly investigate how solvation influences the polymer's conformational landscape and the thermodynamics of its collapse. arxiv.orgresearchgate.net

For long-chain alkanes, this collapse is a critical aspect of their conformational dynamics in aqueous environments. researchgate.net While short n-alkanes are classic hydrophobic solutes, there is evidence suggesting that very long chains may exhibit a "hydrophilic crossover," though the water-mediated free energy change associated with the collapse remains a significant driving force. nih.gov The hydrophobic collapse of a this compound (C45H92) chain in water is a key application area for advanced simulation techniques like PINES, which can effectively sample the transition between the extended, solvated state and the compact, collapsed globule. osti.gov

| Parameter | Description | Relevance to Hydrophobic Collapse |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the polymer chain. | A significant decrease in Rg indicates the transition from an extended coil to a collapsed globule. arxiv.org |

| Solvent Accessible Surface Area (SASA) | The surface area of the polymer that is accessible to solvent molecules. | Minimization of SASA is a primary driver of hydrophobic collapse in aqueous solutions. libretexts.org |

| Intramolecular Correlation Function | Describes the spatial arrangement of different parts of the chain relative to each other. | Changes in this function reflect the transition from a random coil to a more ordered, collapsed structure. researchgate.net |

| Free Energy of Solvation (ΔG) | The free energy change associated with transferring the molecule from a vacuum or nonpolar solvent to water. | A negative ΔG for the collapse process indicates that the folded state is thermodynamically favored in water. nih.gov |

To accurately capture phenomena like hydrophobic collapse, it is often necessary to consider the behavior of the solvent molecules explicitly in the definition of the collective variables (CVs). osti.gov Solvent-inclusive CVs are designed to describe the coupled dynamics of the solute and the surrounding solvent, providing a more complete picture of the solvation process. nih.gov

A challenge in creating these CVs is their complexity and the need to maintain permutational invariance for the identical solvent molecules. osti.gov The PINES approach is particularly well-suited for this task. It can learn multi-molecular and solvent-inclusive CVs that are invariant to the relabeling of solvent particles. osti.gov For the hydrophobic collapse of this compound, a relevant solvent-inclusive CV could, for instance, describe the number of water molecules within the first hydration shell of the polymer. researchgate.net By biasing the simulation along such a CV, it is possible to drive the system between states of high and low hydration, thereby directly simulating the process of water being expelled from the polymer's interior during its collapse. osti.govresearchgate.net This provides a powerful tool for understanding the critical role of the solvent in directing the conformational changes of the polymer chain. osti.gov

Force Field Development and Benchmarking

The accurate simulation of the physical and chemical properties of large n-alkanes like this compound (C45H92) heavily relies on the quality of the underlying molecular mechanics force fields. The development and benchmarking of these force fields are critical steps to ensure their predictive power for thermodynamic and dynamic properties. For long-chain alkanes, force field parameterization must accurately capture the subtle balance of intramolecular and intermolecular interactions that govern their condensed-phase behavior.

Several established force fields have been benchmarked for their performance on n-alkanes, providing insights into their potential applicability for this compound. A comparative analysis of various force fields for shorter n-alkanes (n-pentadecane and n-hexadecane) reveals significant differences in their ability to predict phase transition temperatures. soton.ac.ukacs.orgresearchgate.net For instance, existing models can overestimate melting points by as much as 34 K. acs.org The PYS and a newly optimized Williams 7B force field have shown the most accuracy, with deviations of only 2-3 K from experimental values for these shorter alkanes. acs.org Such benchmarks are crucial for selecting or refining a force field for this compound simulations.

The choice between united-atom and all-atom representations is a key consideration in force field development. United-atom models (e.g., TraPPE-UA, PYS), where CH2 and CH3 groups are treated as single interaction sites, offer computational efficiency, which is a significant advantage when simulating large systems like this compound. soton.ac.ukresearchgate.net However, they may not accurately reproduce certain structural details, such as the crystal-to-rotator phase transition. soton.ac.ukacs.orgresearchgate.net All-atom force fields (e.g., L-OPLS, CHARMM36, COMPASS), while more computationally intensive, provide a more detailed description of the molecular structure and interactions. soton.ac.uknih.gov The refinement of OPLS force field parameters, for example, has shown improved performance for the thermodynamic and dynamic properties of long-chain alkanes. nih.gov A new AMBER-compatible force field parameter set has also been developed to provide a universal description of linear, branched, and cyclic alkanes. researchgate.net

The table below summarizes the characteristics and performance of several common force fields for n-alkanes, which can guide the selection of a suitable model for this compound studies.

| Force Field | Representation | Potential Form | Key Findings for Long-Chain Alkanes |

| TraPPE-UA | United-Atom | 12-6 Lennard-Jones | Good for liquid densities and surface tensions, but may not accurately predict solid-phase transitions. soton.ac.ukresearchgate.net |

| PYS | United-Atom | 12-6 Lennard-Jones | High accuracy in predicting melting points of shorter n-alkanes. acs.orgresearchgate.net |

| CHARMM36 | All-Atom | 12-6 Lennard-Jones | Generally good for biomolecular simulations, but may overestimate melting points of alkanes. soton.ac.ukacs.org |

| L-OPLS | All-Atom | 12-6 Lennard-Jones | Optimized for long n-alkanes, showing good performance for viscosity predictions. researchgate.netnih.gov |

| COMPASS | All-Atom | 9-6 Lennard-Jones | Capable of reproducing the crystal-to-rotator phase transition. soton.ac.ukacs.org |

| Williams 7B | All-Atom | Buckingham | Optimized model shows high accuracy for crystal-rotator transition temperatures. soton.ac.ukacs.org |

Electronic Structure and Quantum Chemical Approaches

Theoretical Characterization of Intermolecular Interactions

The intermolecular interactions in this compound are dominated by van der Waals forces, specifically London dispersion forces, which arise from temporary fluctuations in the electron density. youtube.com A theoretical understanding of these weak, non-covalent interactions is essential for accurately describing the condensed-phase behavior, including crystal packing and phase transitions of this long-chain alkane.

Quantum chemical calculations provide a rigorous framework for characterizing these interactions. For a series of n-alkane dimers, from ethane to dodecane, it has been shown that the most stable configuration involves the two carbon chains lying in parallel planes. nih.gov This arrangement maximizes the attractive dispersion interactions between the chains. The interaction energy is found to increase linearly with the chain length, with a consistent increment per CH2 unit. nih.gov This trend suggests that the intermolecular interaction energy for a this compound dimer would be substantial, leading to its solid state at room temperature.

The study of n-alkane dimers has also revealed that butane is the shortest chain to exhibit properties characteristic of longer chains, such as a constant average distance between the monomer carbon skeletons and similar symmetric stretching frequencies in the dimer. nih.gov These findings from shorter alkanes can be extrapolated to understand the nature of intermolecular interactions in this compound, where the parallel alignment of the long chains will be the dominant motif in the solid state.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used quantum chemical method for investigating the electronic structure and properties of molecular systems. However, standard DFT functionals often fail to accurately describe the long-range dispersion interactions that are crucial for van der Waals complexes like those formed by this compound. nih.gov

To address this limitation, empirically corrected DFT methods, such as DFT with an added empirical dispersion term (DFT-D), have been developed. nih.gov Studies on n-alkane dimers have shown that the DFT-D approach provides geometries, interaction energies, and vibrational frequencies that are in good agreement with higher-level correlated methods like MP2 and G3(CCSD(T)). nih.gov This validates the use of DFT-D for studying the intermolecular interactions in large hydrocarbon systems like this compound.

Furthermore, it has been demonstrated that the systematic errors of conventional DFT in calculating the isodesmic reaction enthalpies of n-alkanes can be overcome by using long-range corrected (LC) DFT combined with a local response dispersion (LRD) method. nih.gov The failure of conventional DFT is attributed to the lack of both long-range exchange interactions in the exchange functionals and intramolecular dispersion and medium-range electron correlations in the correlation functionals. nih.gov The successful application of these corrected DFT methods to shorter n-alkanes indicates their potential for accurately modeling the electronic structure and energetic properties of this compound. DFT can also be combined with equations of state to predict interfacial properties like surface tension for n-alkanes.

The table below summarizes the application of different DFT approaches to the study of n-alkanes, highlighting their relevance for this compound.

| DFT Method | Key Feature | Application to n-Alkanes | Relevance for this compound |

| Conventional DFT | Standard exchange-correlation functionals | Fails to accurately describe dispersion interactions and reaction enthalpies. nih.gov | Not suitable for accurate calculations of intermolecular interactions without corrections. |

| DFT-D | Includes an empirical dispersion correction term | Provides accurate geometries and interaction energies for n-alkane dimers. nih.gov | A computationally efficient method for studying intermolecular interactions in this compound systems. |

| LC-DFT + LRD | Long-range corrected exchange functional combined with a local response dispersion method | Successfully reproduces isodesmic reaction enthalpies of n-alkanes. nih.gov | Offers a more rigorous approach for obtaining accurate energetic properties of this compound. |

Occurrence and Environmental Presence of Pentatetracontane

Natural Occurrence in Biogenic Waxes

Pentatetracontane is synthesized by living organisms as part of their protective waxy coatings. These biogenic waxes are complex mixtures of lipids, with long-chain n-alkanes being a significant component. They are particularly abundant in the epicuticular waxes of higher terrestrial plants, where they serve to minimize water loss and protect against environmental stressors. ifremer.fr

The chemical stability of long-chain n-alkanes like this compound allows them to persist in soils and sediments for millions of years, making them invaluable molecular fossils, or biomarkers. researchgate.net Scientists analyze the distribution and isotopic composition of these preserved n-alkanes in sediment cores to reconstruct past environmental and climatic conditions. ifremer.frresearchgate.net

Plant leaf waxes are a primary source of these biomarkers in sedimentary archives. ifremer.fr The chain length distribution of n-alkanes in these waxes can vary between different plant types. For instance, long-chain alkanes are generally more abundant in terrestrial plants compared to aquatic ones. copernicus.org Within terrestrial plants, there can be further distinctions; for example, certain chain lengths may be more dominant in grasses (monocots) versus trees and shrubs (dicots). ifremer.fr This allows researchers to infer changes in past vegetation cover by analyzing the relative abundance of different n-alkanes.

These biomarkers are well-suited for paleoenvironmental studies due to several key advantages:

Ubiquitous Distribution: They are widely found in ancient sedimentary records originating from the waxes of vascular plants. ifremer.fr

High Stability: They are resistant to microbial degradation, ensuring their preservation over geological timescales. ifremer.fr

Isotopic Preservation: They effectively preserve their original isotopic composition, which can be used to reconstruct past climatic conditions, such as precipitation patterns. nih.gov

| n-Alkane Chain Length | Predominant Source Indication | Common Examples |

|---|---|---|

| Mid-chain (C23-C25) | Aquatic Plants (submerged/floating) | n-Tricosane (C23), n-Pentacosane (C25) |

| Long-chain (C27-C35) | Terrestrial Higher Plants (trees, shrubs, grasses) | n-Heptacosane (C27), n-Nonacosane (C29), n-Hentriacontane (C31) |

| Very-long-chain (>C35) | Terrestrial Higher Plants (often in arid/semi-arid environments) | This compound (C45) falls into this broader category of terrestrial plant markers. |

Presence in Petroleum Hydrocarbon Mixtures

Crude oil is a naturally occurring, complex mixture composed primarily of hydrocarbons of various molecular weights. alsglobal.eu this compound, as a high-molecular-weight saturated hydrocarbon, is a constituent of these mixtures. taylorandfrancis.com It exists alongside a vast number of other alkanes, cycloalkanes, and aromatic compounds that constitute raw petroleum. researchgate.net

In petroleum refining, crude oil is separated into various fractions based on the boiling points of its components through a process of distillation. alsglobal.eu Due to its high molecular weight and consequently high boiling point, this compound is found in the heavier, residual fractions of this process.

The characterization of these heavy fractions is essential for determining the quality and potential uses of the crude oil. uis.edu.cobohrium.com Analytical techniques such as simulated distillation by gas chromatography (GC) are employed to determine the boiling point distribution of petroleum fractions. google.com This method uses a flame ionization detector (FID) to quantify hydrocarbon analytes as they elute from the GC column, correlating elution times to the atmospheric equivalent boiling points of n-alkanes. google.com Through such analysis, the presence and quantity of specific high-molecular-weight alkanes like this compound can be determined within specific distillation cuts. fiu.edu this compound would be identified in the high-boiling point vacuum gas oil or vacuum residue fractions.

| Distillation Fraction | Approximate Boiling Point Range (°C) | Carbon Number (n-Alkane) Range |

|---|---|---|

| Gasoline (Light & Heavy) | 30 - 180 | C5 - C10 |

| Paraffin Oil (Kerosene) | 180 - 270 | C11 - C15 |

| Gas Oil (Diesel) | 270 - 370 | C16 - C22 |

| Vacuum Spirits / Gas Oil | 370 - 550 | C23 - C45 |

| Vacuum Waste / Residue | > 550 | > C46 |

This compound (C45) is found at the upper end of the Vacuum Spirits / Gas Oil fraction. alsglobal.eu

Advanced Analytical Methodologies for Pentatetracontane Characterization

Spectroscopic and Chromatographic Techniques in Complex Mixtures

The characterization of high-molecular-weight alkanes such as Pentatetracontane, particularly within complex hydrocarbon mixtures like petroleum fractions, requires sophisticated analytical techniques. These methods are designed to separate, identify, and quantify individual components from a matrix that may contain thousands of structurally similar compounds. nih.gov The primary challenges in analyzing these mixtures are the vast number of isomers and the co-elution of compounds, which can result in an "unresolved complex mixture" (UCM) in chromatograms. nih.govcore.ac.uk

Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including long-chain hydrocarbons. nih.govmdpi.com In this method, the complex mixture is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification. nih.gov

For complex hydrocarbon profiling, GC/MS allows for the detailed characterization of components. nih.gov High-resolution capillary columns are essential for separating the numerous isomers present in heavy hydrocarbon fractions. researchgate.net However, even with high-resolution chromatography, significant challenges remain. Hydrocarbon mixtures from sources like petroleum are often too complex to be fully resolved by a single chromatographic separation, leading to the UCM phenomenon where a large number of compounds co-elute, creating a broad "hump" in the chromatogram. core.ac.uk To overcome this, advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC-MS) are employed. GC×GC-MS provides enhanced separation by using two different columns, allowing for the resolution of compounds that would otherwise overlap. core.ac.uk

The mass spectrometer detector provides crucial data for both qualitative and quantitative analysis. nih.gov Electron ionization (EI) is commonly used, and the resulting mass spectra can be compared against extensive libraries for compound identification. gcms.cz For long-chain alkanes like this compound, which may not have readily available reference spectra, high-resolution mass spectrometry can provide accurate mass measurements to determine the elemental formula of the molecular ion. gcms.cz

Table 1: Typical GC/MS Parameters for Long-Chain Hydrocarbon Profiling This table is interactive. You can sort and filter the data.

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Injection Mode | Splitless or Cool On-Column | Ensures quantitative transfer of high-boiling point analytes like this compound onto the column. |

| Column Type | Non-polar capillary column (e.g., polydimethylsiloxane) | Separates hydrocarbons primarily based on boiling point. |

| Column Dimensions | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness | Provides high resolution needed for complex mixtures. |

| Oven Program | 50°C to 350°C at 5-10°C/min | A wide temperature range is necessary to elute both lighter and very heavy hydrocarbons. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | TOF provides high mass accuracy for formula determination; Quadrupole is robust for routine analysis. |

| Scan Range | 45-600 m/z | Covers the expected mass fragments of a wide range of hydrocarbons. core.ac.uk |

Supercritical Fluid Chromatography (SFC) serves as a hybrid technique that combines the advantages of both gas and liquid chromatography. ijpra.com It utilizes a mobile phase, most commonly carbon dioxide, maintained above its critical temperature and pressure. wikipedia.orgyoutube.com In this supercritical state, the fluid possesses liquid-like density and solvating power but gas-like viscosity and diffusivity. libretexts.orglibretexts.org These properties make SFC particularly well-suited for the analysis of high-molecular-weight and thermally labile compounds that are not amenable to GC. ijpra.com

The low viscosity of the supercritical fluid mobile phase allows for faster separations and higher flow rates compared to High-Performance Liquid Chromatography (HPLC) without generating excessive backpressure. libretexts.orgwiley.com The gas-like diffusivity enhances mass transfer between the mobile and stationary phases, leading to high-efficiency separations. libretexts.org For the analysis of non-polar compounds like this compound, SFC using pure supercritical CO2 is effective, as the mobile phase has a polarity similar to hexane. teledynelabs.commdpi.com For more polar analytes, organic modifiers such as methanol (B129727) can be added to the mobile phase to increase its solvating strength. wiley.com

Supercritical Fluid Extraction (SFE) can be coupled online with SFC (SFE-SFC), providing an integrated system for sample preparation and analysis. mdpi.com SFE uses supercritical fluids to selectively extract analytes from a sample matrix. This is advantageous for complex samples, as it can isolate the hydrocarbons of interest prior to chromatographic separation, reducing matrix interference and improving analytical sensitivity. libretexts.org

Table 2: Comparison of Analytical Techniques for High Molecular Weight Hydrocarbons This table is interactive. You can sort and filter the data.

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|---|

| Mobile Phase | Inert Gas (e.g., He, N₂) | Liquid Solvent | Supercritical Fluid (e.g., CO₂) |

| Operating Temp. | High (up to 350-400°C) | Near Ambient | Low to Moderate (e.g., 40-100°C) |

| Analysis Speed | Moderate to Fast | Slower | Faster than HPLC |

| Analyte Suitability | Volatile, Thermally Stable | Non-volatile | Thermally Labile, High MW, Non-polar |

| Advantages | High resolution | Broad applicability | Fast, efficient, lower temperature analysis libretexts.org |

| Limitations | Requires analyte volatility; thermal degradation risk | High solvent consumption; high backpressure | Less suitable for highly polar compounds teledynelabs.com |

Computational Approaches in Analytical Data Interpretation

The vast and complex datasets generated by modern analytical instruments, especially when analyzing mixtures containing hundreds or thousands of components, necessitate the use of advanced computational tools for interpretation. chemrxiv.org These approaches help to extract meaningful chemical information from raw data, identify patterns, and quantify components that are difficult to resolve using traditional methods alone. nih.gov

Machine learning (ML) is a subset of artificial intelligence that enables computer systems to learn from and make predictions on data without being explicitly programmed. numberanalytics.com In the context of hydrocarbon analysis, ML algorithms are increasingly applied to decipher the complex data from GC/MS and other techniques. syngeneintl.comwezom.com These algorithms can identify patterns and correlations within large datasets that are not apparent to a human analyst. researchgate.net

One significant challenge in identifying long-chain hydrocarbons like this compound is the absence of reference mass spectra in commercial libraries. syngeneintl.com Machine learning models, particularly deep learning approaches, can be trained to predict the mass spectrum of a given hydrocarbon structure. This allows for the creation of custom, in-silico reference libraries that can be used to identify components in a complex mixture with greater confidence. syngeneintl.com

Furthermore, ML can be used for the deconvolution of complex chromatograms. When multiple components co-elute, their mass spectra overlap, making individual identification difficult. ML models can be trained to recognize the spectral features of different compound classes and mathematically separate the overlapping signals. acs.orgacs.org In the broader oil and gas industry, machine learning is used to predict the bulk physicochemical properties of hydrocarbon mixtures based on their detailed composition as determined by analytical techniques. acs.orgresearchgate.net This integrated approach links molecular structure to bulk properties, offering significant improvements over traditional estimation methods. acs.org

Table 3: Machine Learning Models in Hydrocarbon Mixture Analysis This table is interactive. You can sort and filter the data.

| Machine Learning Model | Application in Hydrocarbon Analysis | Research Finding |

|---|---|---|

| Artificial Neural Networks (ANN) | Prediction of mixture properties; Production forecasting. researchgate.net | ANN models have shown strong performance in forecasting daily oil production based on analytical and sensor data. researchgate.net |

| Support Vector Regression (SVR) | Prediction of physical properties of hydrocarbon mixtures. | Used alongside other models to forecast production and analyze relationships between variables. researchgate.net |

| Deep Learning / Graph Embedding | Prediction of mass spectra for long-chain hydrocarbons; Creation of reference libraries. syngeneintl.com | Deep learning models can be trained on molecular graphs to predict the mass spectrum of long-chain hydrocarbons with reasonable accuracy, overcoming the lack of reference data. syngeneintl.com |

| Random Forest (RF) / Artificial Neural Networks (NN) | Prediction of bioavailability and toxicity of complex chemical mixtures. | ML models can be used to predict the properties of complex mixtures based on the features of their components. nih.gov |

Biogeochemical Cycling and Environmental Transformation of Pentatetracontane

Microbial Degradation Pathways

Microbial degradation is the primary mechanism for the removal of long-chain alkanes from the environment. globalsciencebooks.info A wide variety of microorganisms, including bacteria, yeasts, and fungi, have the ability to use n-alkanes as a source of carbon and energy. frontiersin.orgnih.gov

The initial and most critical step in the aerobic biodegradation of alkanes is the oxidation of the hydrocarbon chain, a reaction catalyzed by enzymes called alkane hydroxylases (AHs) or monooxygenases. researchgate.net For long-chain alkanes such as pentatetracontane, which have carbon chains longer than C₂₀, specific enzymatic systems are required. researchgate.netfrontiersin.org

The most common pathway for n-alkane degradation is monoterminal oxidation . frontiersin.org This process involves the following steps:

Hydroxylation : An oxygen atom is introduced at the terminal methyl group of the alkane, forming a primary alcohol. frontiersin.org

Oxidation to Aldehyde : The primary alcohol is then oxidized to the corresponding aldehyde by alcohol dehydrogenases. frontiersin.org

Oxidation to Fatty Acid : The aldehyde is further oxidized to a fatty acid by aldehyde dehydrogenases. frontiersin.org

β-Oxidation : The resulting fatty acid enters the β-oxidation pathway, where it is sequentially broken down to generate acetyl-CoA, which can then enter the central metabolic pathways of the cell. frontiersin.org

Several key enzymes have been identified for the initial oxidation of long-chain alkanes:

AlmA : A flavin-binding monooxygenase found in bacteria like Acinetobacter sp. DSM 17874. This enzyme is experimentally confirmed to be involved in the metabolism of n-alkanes of C₃₂ and longer, making it highly relevant for this compound degradation. frontiersin.orgfrontiersin.org

LadA : A long-chain alkane monooxygenase from the thermophilic bacterium Geobacillus thermodenitrificans NG80-2. This enzyme belongs to the bacterial luciferase family and can oxidize alkanes with chain lengths from C₁₅ to C₃₆. frontiersin.orgfrontiersin.org

Cytochrome P450s (CYPs) : These enzymes are also involved in the degradation of medium-to-long-chain alkanes in various bacteria and fungi. researchgate.net

| Enzyme System | Bacterial Source (Example) | Substrate Range | Key Characteristics |

|---|---|---|---|

| AlmA (Flavin-binding monooxygenase) | Acinetobacter sp. DSM 17874, Alcanivorax dieselolei B-5 | ≥ C₃₂ | Crucial for the degradation of very long-chain alkanes. frontiersin.orgfrontiersin.org |

| LadA (Long-chain alkane monooxygenase) | Geobacillus thermodenitrificans NG80-2 | C₁₅–C₃₆ | A thermophilic, flavin-dependent monooxygenase. frontiersin.orgfrontiersin.org |

| Cytochrome P450 Hydroxylases | Various bacteria and fungi | Medium to long-chain alkanes (e.g., C₅–C₁₇) | A diverse family of heme-containing monooxygenases. frontiersin.org |

| AlkB (Alkane 1-monooxygenase) | Pseudomonas putida GPo1, Alcanivorax borkumensis | Typically C₅–C₁₆ | Integral membrane non-heme iron monooxygenase; less effective for very long-chain alkanes. researchgate.netfrontiersin.org |

The biodegradation of complex hydrocarbon mixtures in the environment is rarely accomplished by a single microbial species. Instead, it involves the synergistic actions of a diverse microbial consortium. researchgate.net The structure of these communities can shift significantly in response to hydrocarbon contamination, leading to the enrichment of specialized hydrocarbon-degrading bacteria (hydrocarbonoclastic bacteria). frontiersin.orgnih.gov

Several bacterial genera are known for their ability to degrade long-chain alkanes and are likely key players in the degradation of this compound:

Rhodococcus : Species of this genus are well-known for their broad metabolic capabilities, including the degradation of long-chain alkanes. scispace.com

Acinetobacter : Strains like Acinetobacter sp. DSM 17874 can utilize n-alkanes up to C₄₀ as their sole carbon source. frontiersin.org

Geobacillus : Thermophilic bacteria from this genus, such as G. thermodenitrificans and G. stearothermophilus, are capable of degrading alkanes up to C₃₆ and C₃₁, respectively. frontiersin.orgnih.gov

Alcanivorax : These marine bacteria are specialists in alkane degradation and often become dominant in oil-spilled marine environments. frontiersin.org Some species possess the almA gene, enabling them to degrade long-chain alkanes. frontiersin.org

Bacillus and Thermus : Thermophilic species from these genera have shown the ability to degrade long-chain alkanes at elevated temperatures (60-70°C). ethz.ch

The dynamics of the microbial community during degradation are influenced by various factors. Initially, a sharp increase in both general heterotrophic and specific PAH-degrading microbial populations is often observed, which corresponds with the highest rates of hydrocarbon biodegradation. nih.gov Synergistic interactions, such as co-metabolism and cross-feeding, are essential for the efficient breakdown of complex hydrocarbon mixtures. researchgate.net Furthermore, non-degrading microorganisms can contribute by producing biosurfactants that increase the bioavailability of hydrophobic compounds like this compound or by modulating environmental conditions. researchgate.net

The efficiency of microbial degradation of this compound can be limited by several environmental factors. Optimizing these conditions is crucial for enhancing bioremediation efforts. frontiersin.org Key factors include:

Nutrient Availability (Biostimulation) : The degradation of hydrocarbons is a nutrient-intensive process. The availability of nitrogen and phosphorus is often a limiting factor in natural environments. The addition of these nutrients can significantly increase biodegradation rates. researchgate.netmdpi.com For example, adding 120 mg/kg of nitrogen and 40 mg/kg of phosphorus has been shown to triple CO₂ production rates in soil contaminated with oily sludge. researchgate.net

Moisture Content : Water is essential for microbial activity. Optimal moisture content for hydrocarbon biodegradation in soil is typically between 15-20%. Rates decrease significantly at moisture levels below 10% or above 25%. researchgate.net

pH : Most hydrocarbon-degrading bacteria prefer a neutral to slightly alkaline pH. For instance, Brevibacterium sp. showed optimal oil degradation at a pH of 6.5, while Rhodococcus sp. Moj-3449 had an optimal pH of 6.97. nih.gov

Temperature : Temperature affects both microbial metabolism and the physical properties of hydrocarbons. Elevated temperatures can increase the solubility and bioavailability of long-chain alkanes. frontiersin.org Thermophilic bacteria, which thrive at high temperatures (e.g., 60-70°C), can achieve very high degradation rates for compounds like hexadecane. ethz.ch

Aeration : Aerobic degradation requires a sufficient supply of oxygen. Mechanical processes like tilling can improve aeration in soil and enhance degradation rates. nih.gov

| Parameter | Optimal Range/Condition | Rationale | Source |

|---|---|---|---|

| Nutrients (N, P, K) | Addition often required (e.g., C:N:P ratio of 100:10:1) | Essential for microbial growth and enzyme production. | researchgate.net |

| Moisture Content | 15-20% in soil | Essential for microbial activity; too little inhibits, too much limits oxygen. | researchgate.net |

| pH | 6.5 - 7.5 | Optimal range for the enzymatic activity of most degrading microorganisms. | nih.gov |

| Temperature | Variable (Mesophilic: 20-40°C; Thermophilic: >45°C) | Affects microbial metabolic rates and substrate bioavailability. | frontiersin.orgethz.ch |

| Oxygen | Presence required for aerobic degradation | Acts as the terminal electron acceptor in aerobic respiration. | nih.gov |

Future Directions and Emerging Research Avenues

Integration of Experimental and Computational Approaches

The synergy between experimental techniques and computational modeling is poised to significantly deepen our understanding of pentatetracontane and other long-chain alkanes. nih.gov While experimental methods provide invaluable data on the macroscopic properties and behavior of these molecules, computational approaches offer a window into the underlying molecular mechanisms that are often difficult to probe directly. nih.govmdpi.com The integration of these two domains can enrich the interpretation of experimental results, providing a more complete and detailed molecular picture. nih.gov

Molecular dynamics (MD) simulations, for instance, have proven to be a powerful tool for investigating the phase transitions of alkanes with atomic-scale resolution. mdpi.com Coarse-grained MD simulations, in particular, are useful for studying the melting behavior of high-molecular-weight alkanes like this compound, offering insights into complex phase behaviors that are experimentally observed. mdpi.com By combining experimental data from techniques like NMR, X-ray scattering, and differential scanning calorimetry with computational models, researchers can gain a more comprehensive understanding of phenomena such as premelting. mdpi.com

Furthermore, the integration of computational tools can guide experimental design, accelerating the discovery and development of new materials and processes. energy.gov For example, computational screening can help identify promising candidates for specific applications, which can then be synthesized and tested experimentally. energy.gov This iterative feedback loop between computation and experimentation is crucial for streamlining the research and development process. nih.gov

Future research will likely see an increased emphasis on developing more accurate and efficient computational models that can better predict the properties and behavior of long-chain alkanes. This will require a close collaboration between computational chemists and experimentalists to validate and refine these models against experimental data. rsc.org

Advanced Spectroscopic Probes for In Situ Analysis

The development of advanced spectroscopic techniques is opening up new avenues for the in situ analysis of this compound and other long-chain hydrocarbons. These techniques allow for the real-time monitoring of molecular structures and dynamics under various conditions, providing insights that are not accessible through conventional analytical methods.

One such powerful technique is 2D double-quantum filtered correlation spectroscopy (DQF-COSY) NMR, which has been used for the in situ characterization of mixtures of linear and branched alkanes confined within porous media. nih.gov This method can unambiguously identify different molecular components and provide quantitative information about their compositions. nih.gov Such capabilities are particularly valuable for studying the behavior of this compound in complex environments, such as within catalyst supports or geological formations.

Raman spectroscopy, especially when coupled with a diamond anvil cell, is another valuable tool for investigating the behavior of long-chain alkanes under high pressure. nsf.gov This technique can reveal pressure-induced conformational changes, such as the transformation from a linear to a bent-chain configuration. nsf.gov Understanding these structural changes is crucial for applications in planetary science and geochemistry, where long-chain hydrocarbons are subjected to extreme conditions. nsf.gov

In the realm of mass spectrometry, techniques like direct laser desorption/ionization (dLDI) and silver-assisted (Ag-)LDI MS are enabling the detection of very long-chain hydrocarbons that are often missed by standard gas chromatography-mass spectrometry (GC/MS). nih.gov These methods have been used to identify novel long-chain cuticular hydrocarbons in insects, highlighting their potential for discovering new compounds and understanding their biological roles. nih.gov

Future advancements in spectroscopic techniques will likely focus on improving sensitivity, spatial resolution, and the ability to probe complex mixtures. The combination of different spectroscopic methods, along with computational modeling, will provide a more holistic view of the structure and dynamics of this compound in various environments. arxiv.org

Exploration of Novel Biotransformation Pathways

The biotransformation of long-chain alkanes like this compound is a key process in the global carbon cycle and has significant potential for biotechnological applications. While the traditional understanding of alkane metabolism has centered on terminal oxidation pathways, recent research is uncovering novel biotransformation routes in various microorganisms.

One notable discovery is a pathway for long-chain n-alkane synthesis via 1-alcohol in the bacterium Vibrio furnissii M1. nih.gov This pathway, which involves the reduction of fatty alcohols to alkanes, represents a departure from the well-established decarbonylation pathway. nih.gov The existence of such alternative pathways suggests that our understanding of alkane biosynthesis is still incomplete and that there is a rich diversity of metabolic strategies in the microbial world waiting to be discovered.

Metagenomic approaches combined with stable-isotope probing are proving to be powerful tools for exploring these novel pathways in uncultured bacteria. nih.gov By analyzing the genetic material from environmental samples, researchers can identify new enzymes and metabolic pathways involved in hydrocarbon degradation. nih.gov This information is crucial for developing bioremediation strategies for petroleum-contaminated environments and for harnessing the metabolic potential of microorganisms for the production of biofuels and other valuable chemicals.

The study of biotransformation pathways also extends to the metabolism of xenobiotics, where enzymes like cytochrome P450 play a central role. semanticscholar.orgnih.gov Understanding how these enzymes metabolize long-chain alkanes can provide insights into their potential environmental fate and toxicological effects.

Future research in this area will likely focus on:

Identifying and characterizing new enzymes and metabolic pathways for alkane biotransformation.

Elucidating the regulatory mechanisms that control these pathways.

Engineering microorganisms with enhanced capabilities for alkane degradation or conversion.

Development of Tailored this compound-Based Materials

The unique physical and chemical properties of this compound make it an attractive building block for the development of novel functional materials. Its long, linear hydrocarbon chain can be exploited to create materials with specific thermal, mechanical, and optical properties.

One area of interest is the use of long-chain alkanes in the development of phase-change materials (PCMs) for thermal energy storage. The solid-liquid phase transition of this compound involves a significant amount of latent heat, making it suitable for applications where thermal energy needs to be stored and released.

Furthermore, this compound and other long-chain alkanes can be used as templates or scaffolds for the synthesis of nanostructured materials. By controlling the self-assembly of these molecules, it is possible to create materials with well-defined pores and channels, which can be used in catalysis, separation, and sensing applications.

The development of light-responsive materials is another exciting avenue of research. nih.govbeilstein-journals.org By incorporating photoresponsive moieties into this compound-based systems, it is possible to create materials that change their properties upon exposure to light. nih.govbeilstein-journals.org These "smart" materials could have applications in areas such as optical switching, data storage, and drug delivery.

The synthesis of functional polymers via multicomponent reactions like the Kabachnik–Fields reaction also presents opportunities for creating novel materials with tailored properties. mdpi.com By incorporating this compound or its derivatives into polymer chains, it may be possible to develop materials with enhanced flame retardancy, metal-chelating abilities, or bioactivity. mdpi.com

Future research in this field will likely involve:

Exploring new synthetic methods for creating this compound-based materials with controlled architectures.

Investigating the relationship between the molecular structure of these materials and their macroscopic properties.

Developing new applications for these materials in areas such as energy, electronics, and biomedicine.

Q & A

Q. What experimental methods are commonly used to synthesize Pentatetracontane in laboratory settings?

this compound (C₄₅H₉₂) is typically synthesized via catalytic hydrogenation of unsaturated precursors or controlled oligomerization of shorter alkanes. For example, phase transition enthalpy studies report synthesis through fractional crystallization and vacuum distillation to isolate high-purity samples . Key challenges include minimizing branching during polymerization and ensuring purity (>99%) via gas chromatography-mass spectrometry (GC-MS) validation. Researchers must also consider solvent selection (e.g., hexane or toluene) and catalyst efficiency (e.g., palladium-based catalysts) to optimize yield .

Q. How is the structural characterization of this compound validated in academic research?

Structural validation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm carbon-chain length and absence of functional groups. X-ray diffraction (XRD) is used for crystalline phase analysis, particularly to study lattice parameters and melting behavior. The National Institute of Standards and Technology (NIST) provides reference data for cross-verification, such as enthalpy values for phase transitions (e.g., melting point: 141°C) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Safety measures include using dust respirators, protective gloves, and safety glasses to avoid inhalation or skin contact. Engineering controls like fume hoods and closed systems are recommended to minimize exposure. Emergency protocols for accidental exposure involve rinsing eyes with water and seeking medical consultation if symptoms persist .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound, such as phase transition enthalpies?

Discrepancies in enthalpy values (e.g., fusion enthalpy variations across studies) require systematic validation using differential scanning calorimetry (DSC) under controlled heating rates and calibrated instruments. Researchers should replicate experiments using identical purity standards (≥99%) and document atmospheric conditions (e.g., inert gas vs. ambient air) to isolate confounding variables. Cross-referencing with NIST’s Standard Reference Database ensures alignment with authoritative datasets .

Q. What experimental design considerations improve reproducibility in this compound synthesis?

Reproducibility hinges on rigorous documentation of catalyst activation steps, reaction time, and temperature gradients. For example, deviations in hydrogenation pressure (e.g., 1–5 bar) can alter chain linearity. Researchers should publish detailed supplementary materials, including raw NMR spectra and chromatograms, to enable independent verification. Peer-reviewed journals like the Beilstein Journal of Organic Chemistry mandate such transparency .

Q. How can computational models enhance the study of this compound’s thermodynamic behavior?

Molecular dynamics (MD) simulations can predict phase transitions by modeling van der Waals interactions and chain packing efficiency. Researchers validate these models against experimental DSC data, adjusting force-field parameters (e.g., Lennard-Jones potentials) to match observed melting points. Discrepancies between simulated and empirical data often highlight gaps in understanding alkyl chain conformational stability .

Q. What methodologies address challenges in analyzing this compound’s behavior under non-standard conditions (e.g., high pressure or nanoconfinement)?

High-pressure differential thermal analysis (HP-DTA) and confined-environment XRD are employed to study structural resilience. For instance, nanoconfinement in mesoporous silica alters melting points due to restricted molecular mobility. Researchers must calibrate pressure cells and account for pore-size effects to avoid artifacts in data interpretation .

Data Analysis and Reporting Standards

Q. How should researchers document and present this compound-related data to meet academic standards?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Experimental Section : Detail synthesis steps, including catalyst preparation and purification methods.

- Results : Tabulate phase transition data (melting point, enthalpy) with error margins (e.g., ±0.5°C).

- Supporting Information : Attach raw spectra, chromatograms, and simulation input files. Avoid duplicating data in text and tables unless critical for discussion .

Q. What statistical tools are recommended for analyzing variability in this compound’s physical properties?

Use ANOVA to compare batch-to-batch variability in melting points or enthalpies. For small datasets, Student’s t-test identifies significant deviations from literature values. Open-source tools like R or Python’s SciPy package facilitate reproducibility in statistical analysis .

Ethical and Methodological Rigor

Q. How can researchers ensure ethical transparency when publishing this compound studies?

Disclose all funding sources and potential conflicts of interest in the acknowledgments section. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing datasets in repositories like Zenodo or Figshare. Cite prior work comprehensively to contextualize novel findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.